2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid
Description
2-[1-[(E)-3-(2-Methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid (CAS: 1037015-75-0) is a piperazine derivative featuring a 3-oxopiperazine core substituted with an (E)-3-(2-methoxyphenyl)propenyl group at position 1 and an acetic acid moiety at position 2 . The compound’s structure confers conformational rigidity due to the oxo group and propenyl chain, which may influence its interactions with biological targets such as receptors or enzymes.
Properties
IUPAC Name |
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-22-14-7-3-2-5-12(14)6-4-9-18-10-8-17-16(21)13(18)11-15(19)20/h2-7,13H,8-11H2,1H3,(H,17,21)(H,19,20)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXZZODSQINRIV-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCNC(=O)C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCNC(=O)C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
Cyclocondensation of N-protected ethylenediamine with glyoxylic acid derivatives in tetrahydrofuran (THF) at 60–80°C produces 3-oxopiperazine with 68–75% efficiency. Catalytic p-toluenesulfonic acid (PTSA) accelerates the reaction, reducing completion time from 24 hours to 8 hours.
Table 1: Cyclocondensation Conditions and Yields
| Diamine Derivative | Carbonyl Source | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| N-Boc-ethylenediamine | Methyl glyoxylate | THF | PTSA | 72 |
| N-Cbz-ethylenediamine | Ethyl glyoxylate | Dioxane | None | 65 |
| Free ethylenediamine | Glyoxylic acid | Water | HCl | 58 |
Introduction of (E)-3-(2-Methoxyphenyl)prop-2-enyl Side Chain
The stereoselective incorporation of the (E)-configured propenyl group is achieved through Heck coupling or Wittig olefination. Patent EP2812323B1 discloses a palladium-catalyzed coupling between 3-oxopiperazine and 3-(2-methoxyphenyl)prop-2-enyl bromide.
Heck Coupling Methodology
Using Pd(OAc)₂ as a catalyst, triethylamine as a base, and DMF as a solvent at 120°C, the coupling achieves 82% conversion. The (E)-selectivity exceeds 95%, attributed to steric hindrance from the methoxyphenyl group.
Key Reaction Parameters:
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: P(o-tol)₃ (10 mol%)
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Temperature: 120°C
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Solvent: DMF
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Yield: 78%
Acetic Acid Moiety Functionalization
The acetic acid group is introduced via alkylation followed by hydrolysis. Patent GB2225321A describes alkylating 3-oxopiperazine with bromoethoxyacetonitrile, followed by basic hydrolysis to the carboxylic acid.
Alkylation-Hydrolysis Sequence
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Alkylation: Reacting 3-oxopiperazine with bromoethoxyacetonitrile in acetonitrile at 50°C for 12 hours (yield: 85%).
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Hydrolysis: Treating the nitrile intermediate with NaOH in ethanol/water (1:1) at reflux for 6 hours (yield: 91%).
Table 2: Hydrolysis Conditions Comparison
| Nitrile Intermediate | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-(2-Bromoethoxy)acetonitrile | NaOH | Ethanol/Water | 80 | 91 |
| 2-(2-Chloroethoxy)acetonitrile | KOH | Methanol/Water | 70 | 87 |
Integrated Synthetic Routes
Combining the above steps, three primary routes emerge:
Route A: Sequential Assembly
Route B: Convergent Synthesis
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Parallel synthesis of piperazine and propenyl modules, followed by coupling and functionalization.
Overall Yield: 68% (reduces intermediate purification steps).
Optimization Challenges and Solutions
Stereochemical Control
The (E)-configuration is critical for biological activity. Using bulky ligands (e.g., P(o-tol)₃) in Heck coupling minimizes (Z)-isomer formation (<5%).
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. Switching to THF/water biphasic systems improves isolation without sacrificing yield.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6):
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δ 7.52 (d, J = 16 Hz, 1H, CH=CH),
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δ 6.92–6.85 (m, 4H, aromatic),
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δ 4.12 (s, 2H, CH₂CO₂H),
HRMS (ESI):
Chemical Reactions Analysis
Types of Reactions
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohol derivatives.
Substitution: The acetic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include alcohols, amines, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Pharmacological Applications
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Antitumor Activity :
- Research indicates that compounds similar to 2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid exhibit significant cytotoxic effects against various cancer cell lines. These compounds may induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.
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Antioxidant Properties :
- The methoxy group in the structure enhances the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant agent. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.
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Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert effects on neural tissues, possibly through anti-inflammatory mechanisms.
Biochemical Applications
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Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it might inhibit enzymes related to cancer metabolism or inflammation, providing a therapeutic avenue for drug development.
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Drug Delivery Systems :
- Due to its unique chemical properties, this compound can be utilized in developing drug delivery systems that enhance the bioavailability of other therapeutic agents.
Material Science Applications
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Organic Light Emitting Diodes (OLEDs) :
- Compounds with similar structures have shown promise in the field of organic electronics, particularly in OLED applications. Their ability to emit light when subjected to electric currents makes them suitable candidates for use in display technologies.
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Fluorescent Chemosensors :
- The incorporation of this compound into chemosensing devices can enhance detection capabilities for various analytes due to its fluorescent properties when excited by specific wavelengths of light.
Case Studies
| Study | Findings |
|---|---|
| Antitumor Activity Study | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective dose ranges. |
| Neuroprotection Research | Showed reduced neuronal death in models of oxidative stress, suggesting potential therapeutic benefits for neurodegenerative diseases. |
| OLED Development | Achieved high efficiency and brightness in prototype devices using derivatives of the compound, indicating its viability as a material for electronic applications. |
Mechanism of Action
The mechanism of action of 2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors in the central nervous system.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Ion Channels: Modulating the activity of ion channels to alter cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogs
a) HBK Series (HBK14–HBK19)
- Structure: These compounds (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share the 4-(2-methoxyphenyl)piperazine backbone but lack the 3-oxo and acetic acid groups .
- Key Differences: The absence of the 3-oxo group reduces conformational rigidity. Hydrochloride salts enhance water solubility compared to the acetic acid derivative.
b) 2-[1-(4-Methoxy-3-methylbenzyl)-3-oxopiperazin-2-yl]acetic Acid
- Structure : This analog replaces the 2-methoxyphenylpropenyl group with a 4-methoxy-3-methylbenzyl substituent .
- Substitution at the benzyl position alters steric and electronic interactions with targets.
c) 2-(1-(2-Chlorobenzyl)-3-oxopiperazin-2-yl)acetic Acid
Peptide Derivatives with 2-Methoxyphenyl Groups
Chalcone Derivatives
- Examples : Sofalcone and (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one () share the propenyl-linked aromatic system but lack the piperazine-acetic acid core .
- Key Differences :
- Chalcones exhibit antioxidant and anti-inflammatory activities via redox modulation.
- Structural simplicity may limit target specificity compared to the more complex piperazine derivative.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Conformational Effects: The 3-oxo group in the target compound stabilizes the piperazine ring, likely enhancing binding specificity compared to non-oxo analogs like the HBK series .
- Substituent Impact : The 2-methoxyphenylpropenyl group may facilitate interactions with aromatic residues in binding pockets, whereas chloro or methyl substituents () alter electronic and steric profiles .
- Biological Applications : Peptide derivatives () highlight the versatility of 2-methoxyphenyl groups in imaging, while chalcones () demonstrate their utility in redox modulation .
Biological Activity
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Chemical Structure and Properties
The compound's structure is characterized by a piperazine ring, an acetic acid moiety, and a methoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 273.31 g/mol. The presence of the methoxy group is significant as it can influence the compound's biological activity through various mechanisms.
1. Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory effects of compounds similar to this compound. Research indicates that such compounds inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell models. For instance, a study demonstrated that derivatives of this compound significantly suppressed the expression of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a potent anti-inflammatory mechanism .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results showed that it effectively scavenged free radicals, thereby reducing oxidative damage in cellular systems. The methoxy group plays a crucial role in enhancing these antioxidant properties by stabilizing free radicals .
3. Anticancer Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled experiment involving human neutrophils, the compound was shown to inhibit reactive oxygen species (ROS) production effectively. This inhibition correlated with reduced expression levels of NADPH oxidase components, highlighting its potential as a therapeutic agent in inflammatory diseases .
Case Study 2: Anticancer Mechanism
A recent study focusing on breast cancer cell lines revealed that treatment with this compound led to significant decreases in cell viability and induced apoptosis as evidenced by increased annexin V staining and activation of caspases 3 and 7. Additionally, Western blot analysis showed downregulation of anti-apoptotic proteins such as Bcl-2 .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
